molecular formula C14H9NS B428561 Dibenzo[b,d]thien-4-ylacetonitrile

Dibenzo[b,d]thien-4-ylacetonitrile

Cat. No.: B428561
M. Wt: 223.29g/mol
InChI Key: HWSYPHVXPPBQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,d]thien-4-ylacetonitrile is a heterocyclic organic compound featuring a dibenzothiophene core fused with an acetonitrile (-CH₂CN) functional group. The sulfur atom in the thiophene ring contributes to its electronic properties, while the nitrile group enhances polarity and reactivity.

Properties

Molecular Formula

C14H9NS

Molecular Weight

223.29g/mol

IUPAC Name

2-dibenzothiophen-4-ylacetonitrile

InChI

InChI=1S/C14H9NS/c15-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16-14(10)12/h1-7H,8H2

InChI Key

HWSYPHVXPPBQGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3S2)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3S2)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Heteroatom Variations: Dibenzo[b,f]oxepines

Dibenzo[b,f]oxepines share a fused aromatic system but replace sulfur with oxygen (oxepine ring). Key differences include:

  • Biological Activity : Dibenzo[b,f]oxepines exhibit antipsychotic, anti-inflammatory, and anticancer properties due to their ability to interact with biological targets . The sulfur analog may show altered binding affinities or metabolic stability.
  • Synthetic Utility : The nitrile group in Dibenzo[b,d]thien-4-ylacetonitrile offers a reactive site for further functionalization (e.g., cyclization, nucleophilic addition), whereas oxepines often prioritize macrocycle formation for host-guest chemistry .
Table 1: Heteroatom Comparison
Property This compound Dibenzo[b,f]oxepine
Heteroatom Sulfur Oxygen
Key Functional Group Nitrile (-CN) Ether (-O-)
Biological Activity Not explicitly reported Antipsychotic
Polarizability Higher (due to S) Moderate

Polycyclic Aromatic Hydrocarbons (PAHs)

Unfunctionalized PAHs like dibenzo[a,e]pyrene and dibenzo[a,h]anthracene lack the nitrile group but share fused aromatic systems:

  • Carcinogenicity: Benzo[a]pyrene, a PAH, is highly carcinogenic due to metabolic activation into DNA-reactive epoxides . The nitrile group in this compound may reduce carcinogenicity by altering metabolic pathways or increasing excretion rates.
  • Solubility and Environmental Fate: PAHs are hydrophobic and persistent pollutants.
Table 2: PAH Comparison
Property This compound Benzo[a]pyrene
Functional Group Nitrile (-CN) None
Carcinogenicity Likely lower High
LogP (Predicted) ~3.5 (moderate polarity) ~6.0 (hydrophobic)

Acetonitrile Derivatives

Compounds like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile share the nitrile group but differ in aromatic substitution:

  • Spectroscopic Properties: The nitrile IR stretching frequency (~2250 cm⁻¹) is consistent across derivatives, but substituents on the aromatic ring (e.g., nitro, amino groups) cause shifts in UV-Vis and NMR spectra .
  • Reactivity : Both compounds may undergo nucleophilic attacks at the nitrile group or participate in cyclization reactions. For example, ZnCl₂-mediated cyclization of nitriles to indoles (as in ) could be applicable to this compound.
Table 3: Nitrile Group Comparison
Property This compound N-(4-dimethylamino...)acetonitrile
Aromatic System Dibenzothiophene Nitrophenyl
IR ν(CN) (cm⁻¹) ~2240–2260 (predicted) ~2250
Synthetic Applications Precursor for heterocycles Spectroscopic studies

Q & A

Q. What are the common synthetic routes for preparing Dibenzo[b,d]thien-4-ylacetonitrile, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves formylation or cyanation of dibenzo[b,d]thiophene derivatives. For example, analogous dibenzo[b,d]furan intermediates are synthesized via formylation using agents like POCl₃/DMF (Vilsmeier-Haack reaction) or cyanation via nucleophilic substitution with KCN/NaCN . A critical challenge is isolating the acetonitrile moiety due to its polarity. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization using solvents like acetonitrile/dichloromethane .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : The nitrile group (C≡N) shows a characteristic peak at ~110-120 ppm in 13C^{13}\text{C} NMR. Aromatic protons in the dibenzothiophene core appear as multiplets in the 7.5-8.5 ppm range in 1H^{1}\text{H} NMR .
  • IR : A sharp absorption band at ~2200-2250 cm1^{-1} confirms the nitrile group .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₅H₉NS) with an isotopic pattern reflecting sulfur’s natural abundance .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina or DockingServer to simulate binding to proteins (e.g., androgen receptor PDB: 4FDH). Parameters should include flexible side chains and solvation effects .
  • Pharmacokinetics : SwissADME predicts logP (lipophilicity) and bioavailability. For this compound, the nitrile group may reduce blood-brain barrier permeability but enhance metabolic stability .
  • Toxicity : GUSAR software evaluates structural alerts; the dibenzothiophene core may raise flags for hepatotoxicity due to potential cytochrome P450 interactions .

Q. What role does this compound play in optimizing OLED device efficiency?

Methodological Answer:

  • Hole-Blocking Layer (HBL) : The planar dibenzothiophene structure and electron-withdrawing nitrile group improve electron mobility. Incorporate into HBLs via vacuum deposition (1–3 nm thickness) to prevent exciton quenching in blue phosphorescent OLEDs .
  • Device Testing : Measure external quantum efficiency (EQE) using integrating spheres and electroluminescence spectra. Compare with control devices lacking the nitrile functional group to isolate its impact on charge balance .

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare 1H^{1}\text{H} NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)).
  • Batch Analysis : Use LC-MS to check for impurities (e.g., oxidation byproducts from sulfur in the thiophene ring) that may skew results .
  • Collaborative Datasets : Upload raw spectra to repositories like PubChem or Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.